1-(Benzo[h]quinolin-2-yl)ethanone
Description
1-(Benzo[h]quinolin-2-yl)ethanone is a heterocyclic aromatic compound featuring a quinoline backbone fused with a benzene ring (benzoquinoline) and an acetyl group at the 2-position. Quinoline derivatives are synthesized via methods like the Friedländer reaction, as seen in , and typically exhibit strong carbonyl absorption in IR spectroscopy (~1678 cm⁻¹) and moderate-to-high melting points (e.g., 225–227°C for compound 5 in ) . These compounds are often explored for pharmaceutical applications, particularly in anticancer and antimicrobial research.
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-benzo[h]quinolin-2-ylethanone |
InChI |
InChI=1S/C15H11NO/c1-10(17)14-9-8-12-7-6-11-4-2-3-5-13(11)15(12)16-14/h2-9H,1H3 |
InChI Key |
SVIQVEDJUURGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline-Based Ethanones
Quinoline derivatives with ethanone substituents demonstrate diverse biological activities. Key examples include:
Table 1: Physical and Biological Properties of Quinoline-Based Ethanones
*Note: Data for this compound is inferred from structural analogs.
- Structural Insights: The benzo[g]quinoline analog () has a higher molecular weight due to the phenyl group, while the quinolin-8-ylamino derivative () incorporates an amino linker, enhancing antibacterial activity .
Heterocyclic Ethanones with Non-Quinoline Cores
Compounds with benzothiazole, benzimidazole, or thiophene moieties exhibit distinct properties:
Table 2: Comparison of Heterocyclic Ethanones
- Key Differences: Molecular Weight: Benzothiazole-piperazine derivatives (e.g., 5i, 5j) have significantly higher molecular weights (>500 Da) compared to simpler quinoline analogs . Activity: Benzimidazole derivatives () inhibit bacterial DNA synthesis via topoisomerase II inactivation, distinct from quinoline-based mechanisms .
Q & A
Q. What are the recommended synthetic routes for 1-(Benzo[h]quinolin-2-yl)ethanone, and how can reaction conditions be optimized?
The synthesis of structurally analogous ethanone derivatives (e.g., benzimidazole- or benzothiazole-based compounds) typically involves condensation reactions. For example, 1-(1H-benzimidazol-2-yl)ethanone is synthesized via refluxing benzimidazole with acetyl chloride, followed by recrystallization in methanol . For this compound, a similar approach may be adapted, substituting benzo[h]quinoline as the starting material. Reaction optimization could include varying catalysts (e.g., ZnO nanoparticles for enhanced yields, as seen in benzothiazole syntheses ), solvent selection (e.g., ethanol or DMF), and temperature control. Monitoring purity via TLC or HPLC is critical to ensure reproducibility.
Q. How should researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR spectroscopy : 1H and 13C NMR can confirm the ethanone group (e.g., a singlet at ~2.5 ppm for the acetyl proton) and aromatic proton environments in the benzo[h]quinoline moiety .
- Mass spectrometry (EI-MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., C17H13NO for benzo[h]quinolin-2-yl ethanone).
- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) provide functional group confirmation .
- X-ray crystallography : If single crystals are obtained (via slow evaporation in ethanol), SHELX software can refine the crystal structure .
Q. What are the standard protocols for evaluating its stability under laboratory conditions?
Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) to monitor degradation via HPLC .
- Solvent compatibility : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) to guide storage conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. For example:
- Tautomeric equilibria : Benzo[h]quinoline derivatives may exhibit keto-enol tautomerism, leading to split signals. Use deuterated solvents (DMSO-d6, CDCl3) and variable-temperature NMR to stabilize the dominant form .
- Impurity identification : Compare experimental spectra with computational predictions (e.g., DFT calculations for vibrational frequencies) . Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula accuracy.
Q. What strategies are effective for improving synthetic yields while minimizing byproducts?
Advanced optimization approaches include:
- Catalyst screening : Heterogeneous catalysts (e.g., ZnO nanoparticles ) or organocatalysts (e.g., piperidine) can enhance reaction efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity, as demonstrated in pyrazole-ethanone syntheses .
- Flow chemistry : Continuous flow systems enable precise control of stoichiometry and temperature, reducing side reactions.
Q. How can the biological activity of this compound be systematically investigated?
Methodological steps include:
- In vitro assays :
- Mechanistic studies :
Q. What computational tools are recommended for predicting physicochemical properties and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
